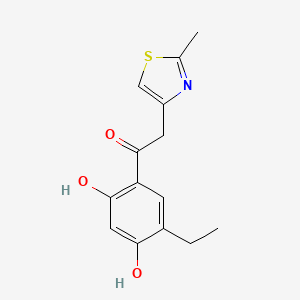
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Éthyl-2,4-dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone est un composé organique qui comporte un cycle phényle substitué par des groupes éthyle et dihydroxy, et un cycle thiazole substitué par un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(5-Éthyl-2,4-dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse de Hantzsch, qui implique la condensation d’α-halocétones avec des thioamides en milieu acide.
Couplage avec le cycle phényle : Le cycle thiazole est ensuite couplé à un cycle phényle qui a été préalablement substitué par des groupes éthyle et dihydroxy. Cela peut être réalisé par une réaction d’acylation de Friedel-Crafts, où le cycle thiazole agit comme agent d’acylation.
Assemblage final : L’étape finale implique la formation de la liaison éthanone entre les cycles phényle et thiazole. Cela peut être fait par une réaction de condensation de Claisen, où le cycle phényle est traité avec un dérivé ester du cycle thiazole en milieu basique.
Méthodes de production industrielle
Dans un contexte industriel, la production de 1-(5-Éthyl-2,4-dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone impliquerait l’adaptation à l’échelle industrielle des méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
1-(5-Éthyl-2,4-dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone peut subir divers types de réactions chimiques, notamment :
Oxydation : Les groupes dihydroxy du cycle phényle peuvent être oxydés pour former des quinones.
Réduction : La liaison éthanone peut être réduite pour former des dérivés alcools.
Substitution : Le groupe éthyle du cycle phényle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme les halogènes (Cl2, Br2) et les agents nitrants (HNO3).
Principaux produits
Oxydation : Dérivés quinones.
Réduction : Dérivés alcools.
Substitution : Dérivés phényles halogénés ou nitrés.
4. Applications de la recherche scientifique
1-(5-Éthyl-2,4-dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il peut être utilisé comme composé de départ pour le développement de nouveaux médicaments, en particulier ceux qui ciblent les infections microbiennes et le cancer.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Il peut être incorporé dans des polymères et d’autres matériaux pour améliorer leurs propriétés, telles que la stabilité thermique et la conductivité.
Applications De Recherche Scientifique
1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action de 1-(5-Éthyl-2,4-dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Il peut interagir avec des enzymes et des récepteurs impliqués dans les processus cellulaires, tels que les kinases et les récepteurs couplés aux protéines G.
Voies : Il peut moduler les voies de signalisation liées à la prolifération cellulaire, à l’apoptose et à l’inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(2,4-Dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone : Il n’a pas de groupe éthyle sur le cycle phényle.
1-(5-Éthyl-2,4-dihydroxyphényl)-2-(1,3-thiazol-4-yl)éthanone : Il n’a pas de groupe méthyle sur le cycle thiazole.
Unicité
1-(5-Éthyl-2,4-dihydroxyphényl)-2-(2-méthyl-1,3-thiazol-4-yl)éthanone est unique en raison de la présence de groupes éthyle et méthyle, ce qui peut influencer sa réactivité chimique et son activité biologique. Ces substituants peuvent améliorer son affinité de liaison aux cibles moléculaires et améliorer ses propriétés pharmacocinétiques.
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-3-9-4-11(14(18)6-12(9)16)13(17)5-10-7-19-8(2)15-10/h4,6-7,16,18H,3,5H2,1-2H3 |
Clé InChI |
QGLYVNVMYYWJDD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CSC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















